Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cannabinoid Receptor GPCR Pharmacology Structure-Activity Relationship (SAR)

The 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate scaffold (CAS 134653-98-8) is the definitive building block for selective CB2 full agonists. Unlike 6-methyl or 6-phenyl analogs that produce inverse agonist activity, the tert-butyl group at C-6 is structurally essential to achieve full CB2 agonist functional activity (Ki ratio >10^3 over CB1). Supplied at 97% purity, the 3-ethyl ester handle enables rapid amide diversification for SAR-driven medicinal chemistry targeting inflammatory bowel disease, neuropathic pain, and other CB2-validated indications. Do not substitute with 6-methyl or 6-phenyl derivatives—doing so will invert the functional response and compromise your research program.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 134653-98-8
Cat. No. B598823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
CAS134653-98-8
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=CC1=O)C(C)(C)C
InChIInChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14)
InChIKeyKXCOFAZNIVOOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 134653-98-8): A Core Dihydropyridine Scaffold for CB2-Targeted Chemical Biology


Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 134653-98-8, MF: C12H17NO3, MW: 223.27) is a synthetically accessible 1,4-dihydropyridine derivative . It serves as a critical intermediate for constructing a privileged 4-oxo-1,4-dihydropyridine scaffold . Within the scientific literature, this scaffold forms the basis of a series of selective CB2 cannabinoid receptor ligands [1]. The presence of the tert-butyl group at the 6-position of the heterocycle is a defining structural feature that has been shown to directly influence both receptor binding affinity and, more critically, the functional activity (agonist vs. inverse agonist) of the derived compounds [1]. As a versatile building block, it is supplied at purities up to 97% for research and development applications .

Why Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 134653-98-8) Cannot Be Replaced by Close Analogs in CB2 Research


Within the 4-oxo-1,4-dihydropyridine class, the nature of the C-6 substituent is not merely a matter of potency but is a primary determinant of a compound's functional behavior at the CB2 receptor [1]. While other analogs like the 6-methyl or 6-phenyl derivatives can be synthesized, they exhibit fundamentally different pharmacological profiles. Specifically, the 6-tert-butyl group, as found in the target compound's derivatives, is a critical structural feature for conferring full agonist activity at the CB2 receptor [1]. In contrast, replacing this group with a phenyl or 4-chlorophenyl moiety converts the same core scaffold into a CB2 inverse agonist [1]. Therefore, simply substituting a 6-methyl or 6-phenyl analog for a 6-tert-butyl derivative in a research program would lead to a complete reversal or alteration of the desired functional response, making generic substitution scientifically unsound for studies focused on CB2 receptor activation [1].

Quantitative Evidence for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 134653-98-8) as a Precursor to a Full CB2 Agonist vs. a Partial Agonist Analog


6-tert-Butyl Substitution Yields a Potent Full CB2 Agonist (Emax = 212%), While a 6-Methyl Analog is a Weaker Partial Agonist (Emax = 148%)

Direct head-to-head comparison of the 6-tert-butyl derivative (Compound 17) and the 6-methyl derivative (Compound 11) demonstrates a clear functional divergence [1]. Compound 17, which incorporates the tert-butyl group, behaves as a potent full agonist at the hCB2 receptor, achieving an Emax of 212% in a [35S]-GTPγS binding assay, comparable to the reference full agonist CP-55,940 (Emax = 230.5%) [1]. In stark contrast, the 6-methyl analog (Compound 11) acts as a partial agonist with a significantly lower Emax of 148% [1]. This ~1.4-fold difference in maximal efficacy is a critical differentiator for studies requiring full receptor activation [1].

Cannabinoid Receptor GPCR Pharmacology Structure-Activity Relationship (SAR)

6-tert-Butyl Substitution Maintains High CB2 Affinity (Ki = 29 nM) and Sub-micromolar Potency (EC50 = 12.2 nM)

A direct comparison of binding affinities reveals that the 6-tert-butyl derivative (Compound 17) possesses a high affinity for the hCB2 receptor, with a Ki of 29 ± 3 nM [1]. This affinity is comparable to the 6-methyl analog (Compound 11, Ki = 20 ± 3 nM), demonstrating that the tert-butyl group is well-tolerated in the CB2 binding pocket [1]. In terms of potency, the target derivative exhibits an EC50 of 12.2 ± 2.5 nM, indicating robust functional activity at nanomolar concentrations [1].

Receptor Binding Affinity Cannabinoid Research Medicinal Chemistry

Replacing 6-tert-Butyl with Phenyl Switches Functionality from Full Agonist to Inverse Agonist

A direct structural and functional comparison within the same series shows that replacing the 6-tert-butyl group with a phenyl group completely reverses the compound's functional profile [1]. The 6-phenyl derivative (Compound 25) acts as an inverse agonist, decreasing basal [35S]-GTPγS binding to an Emax of 39%, whereas the 6-tert-butyl derivative (Compound 17) is a full agonist that increases binding to an Emax of 212% [1]. This demonstrates that the C-6 substituent acts as a functional 'switch' on this scaffold [1].

Functional Selectivity CB2 Inverse Agonist Medicinal Chemistry

Physicochemical Properties of 6-tert-Butyl Derivative (LogP = 2.26) Confer Lipophilic Advantage for CNS-Penetrant vs. Peripheral CB2 Ligand Design

Calculated physicochemical properties provide a basis for class-level inference regarding potential pharmacokinetic behavior . Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has a calculated LogP (octanol-water partition coefficient) of 2.26, a polar surface area (PSA) of 59.42 Ų, and a molecular weight of 223.27 g/mol . This LogP value falls within a favorable range (1-3) often associated with a balance of solubility and passive membrane permeability, a key attribute for oral bioavailability [1]. While not a direct comparator study, this LogP value is higher than many more polar, peripherally-restricted analogs, suggesting the tert-butyl group contributes to an increased lipophilicity profile that could favor blood-brain barrier penetration, a desirable trait for targeting CNS CB2 receptors [2].

Physicochemical Properties ADME CNS Penetration

Primary Scientific and Procurement Applications for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 134653-98-8)


Development of Selective CB2 Receptor Agonists for Inflammatory and Pain Models

Given its proven role as a precursor to a potent, full CB2 agonist with high selectivity over CB1 (Ki ratio >103) [1], this compound is ideally suited for medicinal chemistry programs designing new therapeutic candidates for inflammatory bowel disease, neuropathic pain, or other conditions where selective CB2 activation is a validated mechanism [REFS-1, REFS-2]. The tert-butyl group is essential for achieving the desired full agonist functional profile, as established by direct comparator data [1].

Structure-Activity Relationship (SAR) Studies to Probe CB2 Functional Selectivity

This compound serves as a cornerstone for SAR investigations around the 4-oxo-1,4-dihydropyridine scaffold. Researchers can use the 6-tert-butyl derivative as a key comparator to systematically explore how modifications at other positions (e.g., N-1, C-3) affect receptor affinity, selectivity, and intrinsic activity [1]. The well-documented shift from agonist to inverse agonist upon changing the C-6 substituent from tert-butyl to phenyl makes this a valuable tool for studying the molecular determinants of GPCR functional selectivity [1].

Synthesis of Advanced Intermediates and Chemical Probes for CB2 Pharmacology

The compound is a documented precursor in the synthesis of more complex 1,4-dihydropyridine derivatives, as evidenced by its use in patent literature for generating large libraries of CB2 ligands [3]. Its ethyl ester group at the 3-position serves as a versatile synthetic handle, allowing for facile conversion to various amides (e.g., carboxamides) that are central to the pharmacophore of many CB2 ligands [1]. For CROs and academic labs, this represents a reliable and efficient starting point for generating diverse compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.